(2-Iodoethenylidene)cyclohexane
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Overview
Description
(2-Iodoethenylidene)cyclohexane is an organic compound characterized by the presence of an iodoethenylidene group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethenylidene)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexanone with iodine and a base, such as potassium hydroxide, to form the iodoethenylidene derivative. The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethenylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include substituted cyclohexanes, alkenes, and various oxidized or reduced derivatives, depending on the specific reaction pathway.
Scientific Research Applications
(2-Iodoethenylidene)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of biological processes involving iodine-containing molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Iodoethenylidene)cyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane ring provides structural stability, allowing the compound to act as a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural features but lacking the iodoethenylidene group.
Iodoethane: An alkyl iodide with a simpler structure and different reactivity profile.
Vinyl Iodide: Contains an iodine atom attached to an ethenyl group, similar to (2-Iodoethenylidene)cyclohexane but without the cyclohexane ring.
Uniqueness
This compound is unique due to the combination of the cyclohexane ring and the iodoethenylidene group
Properties
CAS No. |
31814-67-2 |
---|---|
Molecular Formula |
C8H11I |
Molecular Weight |
234.08 g/mol |
InChI |
InChI=1S/C8H11I/c9-7-6-8-4-2-1-3-5-8/h7H,1-5H2 |
InChI Key |
MSCOQZSJLHRDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C=CI)CC1 |
Origin of Product |
United States |
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